Cas no 2138216-75-6 (3,4-Quinolinediamine, 8-chloro-N4-ethyl-6-fluoro-5-methyl-)

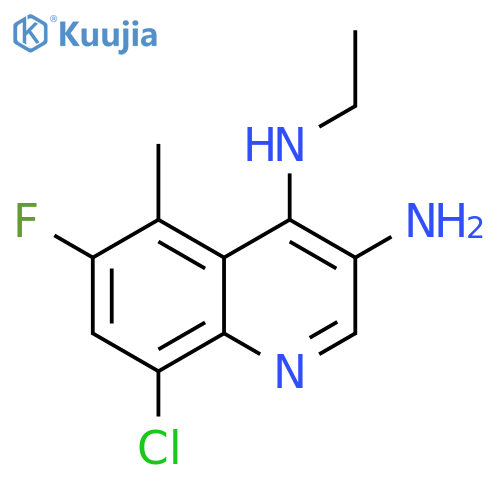

2138216-75-6 structure

商品名:3,4-Quinolinediamine, 8-chloro-N4-ethyl-6-fluoro-5-methyl-

CAS番号:2138216-75-6

MF:C12H13ClFN3

メガワット:253.703124761581

CID:5268412

3,4-Quinolinediamine, 8-chloro-N4-ethyl-6-fluoro-5-methyl- 化学的及び物理的性質

名前と識別子

-

- 3,4-Quinolinediamine, 8-chloro-N4-ethyl-6-fluoro-5-methyl-

-

- インチ: 1S/C12H13ClFN3/c1-3-16-12-9(15)5-17-11-7(13)4-8(14)6(2)10(11)12/h4-5H,3,15H2,1-2H3,(H,16,17)

- InChIKey: OCPXDTDSXZKDQO-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=C(C)C(F)=CC=2Cl)C(NCC)=C(N)C=1

3,4-Quinolinediamine, 8-chloro-N4-ethyl-6-fluoro-5-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-361940-0.1g |

8-chloro-N4-ethyl-6-fluoro-5-methylquinoline-3,4-diamine |

2138216-75-6 | 95.0% | 0.1g |

$653.0 | 2025-03-18 | |

| Enamine | EN300-361940-0.25g |

8-chloro-N4-ethyl-6-fluoro-5-methylquinoline-3,4-diamine |

2138216-75-6 | 95.0% | 0.25g |

$683.0 | 2025-03-18 | |

| Enamine | EN300-361940-1.0g |

8-chloro-N4-ethyl-6-fluoro-5-methylquinoline-3,4-diamine |

2138216-75-6 | 95.0% | 1.0g |

$743.0 | 2025-03-18 | |

| Enamine | EN300-361940-5.0g |

8-chloro-N4-ethyl-6-fluoro-5-methylquinoline-3,4-diamine |

2138216-75-6 | 95.0% | 5.0g |

$2152.0 | 2025-03-18 | |

| Enamine | EN300-361940-10.0g |

8-chloro-N4-ethyl-6-fluoro-5-methylquinoline-3,4-diamine |

2138216-75-6 | 95.0% | 10.0g |

$3191.0 | 2025-03-18 | |

| Enamine | EN300-361940-0.05g |

8-chloro-N4-ethyl-6-fluoro-5-methylquinoline-3,4-diamine |

2138216-75-6 | 95.0% | 0.05g |

$624.0 | 2025-03-18 | |

| Enamine | EN300-361940-0.5g |

8-chloro-N4-ethyl-6-fluoro-5-methylquinoline-3,4-diamine |

2138216-75-6 | 95.0% | 0.5g |

$713.0 | 2025-03-18 | |

| Enamine | EN300-361940-2.5g |

8-chloro-N4-ethyl-6-fluoro-5-methylquinoline-3,4-diamine |

2138216-75-6 | 95.0% | 2.5g |

$1454.0 | 2025-03-18 |

3,4-Quinolinediamine, 8-chloro-N4-ethyl-6-fluoro-5-methyl- 関連文献

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

2138216-75-6 (3,4-Quinolinediamine, 8-chloro-N4-ethyl-6-fluoro-5-methyl-) 関連製品

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬